

Chemical and physical properties of 2,4,6(1H,3H,5H)-pyrimidinetrione.

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Compound of Interest

Compound Name: *Barbituric acid*

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An In-depth Technical Guide to the Chemical and Physical Properties of 2,4,6(1H,3H,5H)-pyrimidinetrione

Introduction

2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as **barbituric acid** or malonylurea, is a heterocyclic organic compound based on a pyrimidine skeleton.^{[1][2]} First synthesized in 1864 by Adolf von Baeyer, it is an odorless, water-soluble powder.^[2] While **barbituric acid** itself is not pharmacologically active, it serves as the parent compound for a large class of drugs known as barbiturates, which exhibit central nervous system depressant effects.^{[1][2][3]} These derivatives have been historically significant in medicine as sedatives, hypnotics, and anticonvulsants.^{[1][4]} Beyond its role as a precursor to pharmaceuticals, **barbituric acid** is a versatile building block in organic synthesis, used in the production of plastics, textiles, and polymers, as well as in the laboratory synthesis of riboflavin (vitamin B2).^{[2][5]}

Chemical and Physical Properties

The chemical and physical properties of 2,4,6(1H,3H,5H)-pyrimidinetrione are summarized in the tables below. These properties are crucial for its application in synthesis and for understanding the behavior of its derivatives.

Physical Properties

Property	Value
Appearance	White to cream-colored crystalline powder[2][5] [6]
Odor	Odorless[2][6]
Melting Point	245 °C (decomposes)[2][5]
Boiling Point	260 °C (decomposes)[2][7]
Solubility in Water	142 g/L (at 20 °C)[2][7]
Density	Approximately 1.6 g/cm³[7]
Flash Point	150 °C[7]
Vapor Pressure	3.64 x 10⁻¹⁵ mmHg (at 25 °C)[7]

Chemical Properties

Property	Value
Molecular Formula	C₄H₄N₂O₃[7]
Molecular Weight	128.09 g/mol [7]
IUPAC Name	1,3-diazinane-2,4,6-trione[3]
CAS Number	67-52-7[6]
pKa	4.01 (at 25 °C)[2][6]
LogP (Octanol/Water Partition Coefficient)	-1.47[3]
Stability	Stable under normal conditions, but may decompose upon heating[6]

Experimental Protocols

Synthesis of Barbituric Acid

A common method for the synthesis of **barbituric acid** is the condensation reaction of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.[8]

Materials:

- Sodium metal (11.5 g)[9]
- Absolute ethanol (500 mL)[9]
- Diethyl malonate (80 g)[9]
- Dry urea (30 g)[9]
- Concentrated hydrochloric acid[9]
- Distilled water[9]

Apparatus:

- 2-liter round-bottom flask[9]
- Reflux condenser with a calcium chloride guard tube[9]
- Oil bath[9]
- Büchner funnel and filter flask[9]

Procedure:

- Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is dissolved in 250 mL of absolute ethanol.[8][9]
- Addition of Reactants: To the sodium ethoxide solution, 80 g of diethyl malonate is added.[8] Separately, a solution of 30 g of dry urea in 250 mL of hot (approximately 70 °C) absolute ethanol is prepared and added to the flask.[8][9]
- Reflux: The reaction mixture is thoroughly shaken and then refluxed for seven hours in an oil bath heated to 110 °C. A white solid, the sodium salt of **barbituric acid**, will precipitate.[8][10]

- Acidification and Isolation: After the reaction is complete, 500 mL of hot (50 °C) water is added to dissolve the solid.[8] The solution is then acidified with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).[8][10]
- Crystallization and Drying: The resulting clear solution is filtered and cooled in an ice bath overnight to allow the **barbituric acid** to crystallize.[8] The white product is collected on a Büchner funnel, washed with cold water, and dried in an oven at 100-110 °C for 3-4 hours.[8][9]

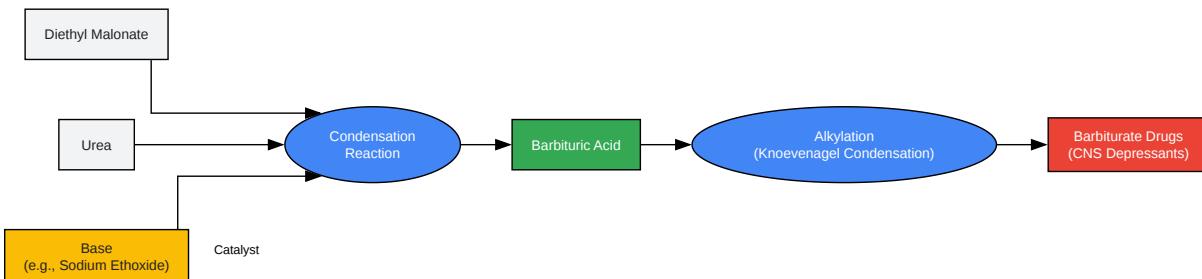
Potentiometric Determination of pKa

The acidity constant (pKa) of **barbituric acid** can be determined by potentiometric titration.

Procedure:

- A solution of **barbituric acid** of known concentration is prepared in water or a mixed solvent system (e.g., water-tetrahydrofuran).[11]
- The solution is placed in a thermostated cell at a specific temperature (e.g., 25.0 °C).[11]
- Nitrogen gas is bubbled through the solution to remove dissolved carbon dioxide.[11]
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.[11]
- The pKa value is calculated from the titration data using appropriate software or by analyzing the titration curve.[11]

Visualizations

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Caption: General synthesis workflow for barbiturate drugs from **barbituric acid**.

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